REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na]>O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.[Pt]>[C:3]1([CH:8]=[CH:7][CH:6]=[C:5]([OH:1])[CH:4]=1)[OH:9].[C:3]1([OH:1])[CH:8]=[CH:7][CH:6]=[C:5]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)[CH:4]=1.[C:3]1([OH:1])[C:4]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6.7,^1:9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
nickel ion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
395 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
entire heating period
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
After thorough extraction with ether
|
Type
|
EXTRACTION
|
Details
|
another extraction with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue of the extract at pH 7
|
Type
|
ADDITION
|
Details
|
charged while the pH 2 residue
|
Type
|
ADDITION
|
Details
|
charged
|
Type
|
ADDITION
|
Details
|
charged
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C=1C=C(C=CC1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C=1C=C(C=CC1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na]>O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.[Pt]>[C:3]1([CH:8]=[CH:7][CH:6]=[C:5]([OH:1])[CH:4]=1)[OH:9].[C:3]1([OH:1])[CH:8]=[CH:7][CH:6]=[C:5]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)[CH:4]=1.[C:3]1([OH:1])[C:4]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6.7,^1:9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
nickel ion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
395 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
entire heating period
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
After thorough extraction with ether
|
Type
|
EXTRACTION
|
Details
|
another extraction with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue of the extract at pH 7
|
Type
|
ADDITION
|
Details
|
charged while the pH 2 residue
|
Type
|
ADDITION
|
Details
|
charged
|
Type
|
ADDITION
|
Details
|
charged
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C=1C=C(C=CC1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C=1C=C(C=CC1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na]>O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.[Pt]>[C:3]1([CH:8]=[CH:7][CH:6]=[C:5]([OH:1])[CH:4]=1)[OH:9].[C:3]1([OH:1])[CH:8]=[CH:7][CH:6]=[C:5]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)[CH:4]=1.[C:3]1([OH:1])[C:4]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6.7,^1:9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
nickel ion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
395 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
entire heating period
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
After thorough extraction with ether
|
Type
|
EXTRACTION
|
Details
|
another extraction with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue of the extract at pH 7
|
Type
|
ADDITION
|
Details
|
charged while the pH 2 residue
|
Type
|
ADDITION
|
Details
|
charged
|
Type
|
ADDITION
|
Details
|
charged
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C=1C=C(C=CC1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C=1C=C(C=CC1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[OH-:1].[Na+].[C:3]1([OH:9])[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[Na]>O.[N+]([O-])([O-])=O.[Ni+2].[N+]([O-])([O-])=O.[Pt]>[C:3]1([CH:8]=[CH:7][CH:6]=[C:5]([OH:1])[CH:4]=1)[OH:9].[C:3]1([OH:1])[CH:8]=[CH:7][CH:6]=[C:5]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)[CH:4]=1.[C:3]1([OH:1])[C:4]([C:5]2[CH:4]=[C:3]([OH:9])[CH:8]=[CH:7][CH:6]=2)=[CH:5][CH:6]=[CH:7][CH:8]=1 |f:0.1,5.6.7,^1:9|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[N+](=O)([O-])[O-].[Ni+2].[N+](=O)([O-])[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[Na]
|
Name
|
nickel ion
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
395 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed
|
Type
|
TEMPERATURE
|
Details
|
entire heating period
|
Type
|
TEMPERATURE
|
Details
|
After cooling to room temperature
|
Type
|
DISSOLUTION
|
Details
|
the mixture was dissolved in water
|
Type
|
EXTRACTION
|
Details
|
After thorough extraction with ether
|
Type
|
EXTRACTION
|
Details
|
another extraction with ether
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The ether extracts were dried
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
EXTRACTION
|
Details
|
The residue of the extract at pH 7
|
Type
|
ADDITION
|
Details
|
charged while the pH 2 residue
|
Type
|
ADDITION
|
Details
|
charged
|
Type
|
ADDITION
|
Details
|
charged
|
Name
|
|
Type
|
product
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC(=CC=C1)C=1C=C(C=CC1)O)O
|
Name
|
|
Type
|
product
|
Smiles
|
C=1(C(=CC=CC1)C=1C=C(C=CC1)O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |